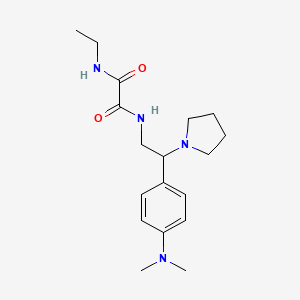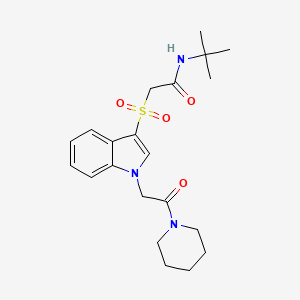![molecular formula C18H16ClN3O6S B2745299 N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 902253-47-8](/img/structure/B2745299.png)
N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an acetylsulfamoyl group, a benzoxazole ring, and a propanamide group . These functional groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups. The benzoxazole ring is a heterocyclic compound that could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of the benzoxazole ring could potentially make the compound aromatic and relatively stable .科学的研究の応用
Anticonvulsant Activity
Research has shown that derivatives of heterocyclic compounds, including those with sulfonamide moieties similar to N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, have been synthesized and evaluated for anticonvulsant activities. Compounds in this category have demonstrated protection against convulsions induced by specific agents, highlighting their potential as anticonvulsant agents (A. A. Farag et al., 2012).
Anticancer Activity
Studies on novel sulfonamide derivatives, including those structurally related to the compound , have revealed cytotoxic activities against various human cancer cell lines. These compounds have shown to induce apoptosis in cancer cells, indicating their potential application in cancer therapy (B. Żołnowska et al., 2016). Another study focused on the synthesis of sulfonamide derivatives demonstrated significant in vitro antitumor activities, further supporting the therapeutic potential of these compounds in oncology (J. Sławiński & Z. Brzozowski, 2006).
Anti-Microbial Activity
Research into novel heterocyclic compounds with sulfamido moieties has highlighted their antibacterial and antifungal properties. These findings suggest the relevance of such compounds in developing new antimicrobial agents (R. Nunna et al., 2014).
Anti-Inflammatory and Analgesic Properties
Several studies have explored the anti-inflammatory and analgesic potentials of sulfonamide derivatives. These compounds have been found to exhibit significant activity in preclinical models, suggesting their utility in treating pain and inflammation (Ş. Küçükgüzel et al., 2013).
Novel Synthetic Routes and Chemical Transformations
Research has also been dedicated to developing new synthetic methodologies for creating sulfonamide derivatives, demonstrating the chemical versatility and applicability of these compounds in various synthetic and medicinal chemistry contexts (P. Anbarasan et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O6S/c1-11(23)21-29(26,27)14-5-3-13(4-6-14)20-17(24)8-9-22-15-10-12(19)2-7-16(15)28-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLWZYBULDOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)


![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)


![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)
![N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide](/img/structure/B2745230.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
![[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B2745235.png)


